

In-Depth Technical Guide: **tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate**

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Compound of Interest

Compound Name: *Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate*

Cat. No.: *B153203*

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CAS Number: 886767-49-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate**, a key building block in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Chemical and Physical Properties

This compound is a substituted piperazine derivative, featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a 4-chlorophenyl group at the 3-position. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

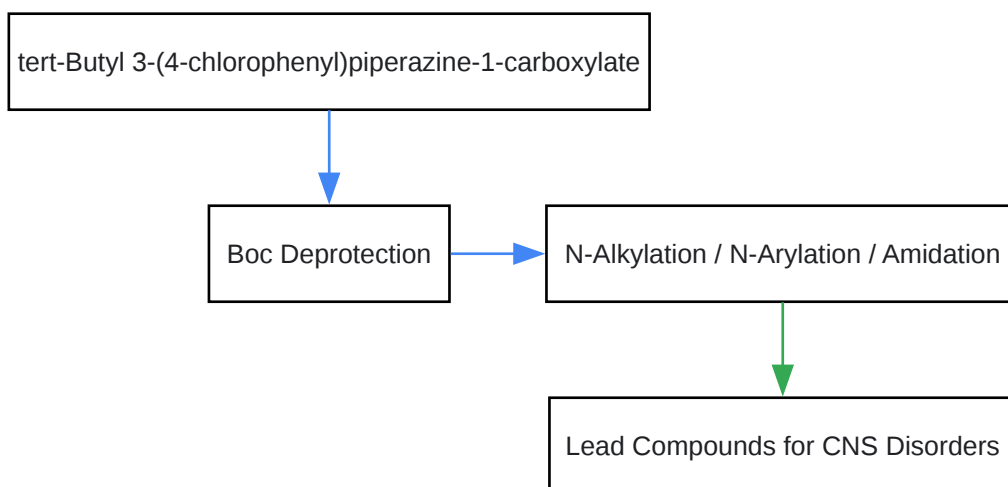
Property	Value	Source
Molecular Formula	C ₁₅ H ₂₁ ClN ₂ O ₂	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	296.79 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance	White to off-white solid	--INVALID-LINK--[3]
Purity	≥98%	--INVALID-LINK--[1]
Storage Conditions	2-8°C	--INVALID-LINK--[1]
SMILES	C(C)(C) (C)OC(=O)N1CCNC(C1)C2=C C=C(C=C2)Cl	--INVALID-LINK--[1]

Role in Drug Discovery and Development

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of approved drugs, particularly those targeting the CNS.[4][5][6][7][8] The nitrogen atoms of the piperazine ring are often crucial for interacting with biological targets and for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity.

tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate serves as a critical starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications in neurological and psychiatric disorders. The Boc-protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring. The 4-chlorophenyl group can also be a key structural element for binding to specific receptors or enzymes.

While specific biological activity data for this intermediate is not extensively reported in public literature, its value lies in its utility for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.



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Synthetic workflow utilizing the subject compound.

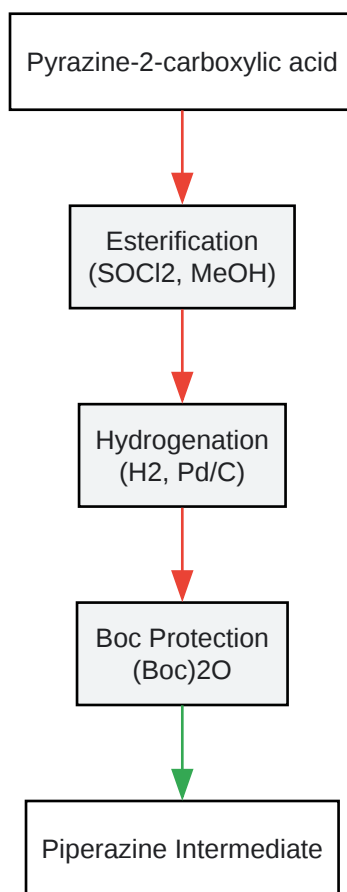
Experimental Protocols

Detailed experimental protocols for the direct biological testing of **tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate** are not readily available in the scientific literature, underscoring its primary role as a synthetic intermediate. However, the following is a representative synthetic protocol for a related piperazine derivative, illustrating the general methodologies employed in its synthesis and use.

Representative Synthesis of a Piperazine-Containing Intermediate

This protocol is adapted from the synthesis of a related compound and is provided for illustrative purposes.^[9]

Reaction Scheme:



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General synthetic pathway for piperazine intermediates.

Materials:

- Pyrazine-2-carboxylic acid
- Thionyl chloride (SOCl₂)
- Methanol (MeOH)
- Palladium on carbon (Pd/C)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate (EtOAc)

- Appropriate solvents for extraction and purification

Procedure:

- Esterification: To a solution of pyrazine-2-carboxylic acid in methanol at 0°C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure.
- Work-up: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl pyrazine-2-carboxylate.
- Hydrogenation: Dissolve the methyl pyrazine-2-carboxylate in methanol and add palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
- Filtration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
- Boc Protection: Dissolve the resulting piperazine derivative in a suitable solvent and add di-tert-butyl dicarbonate. Stir the reaction at room temperature until completion.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected piperazine intermediate.

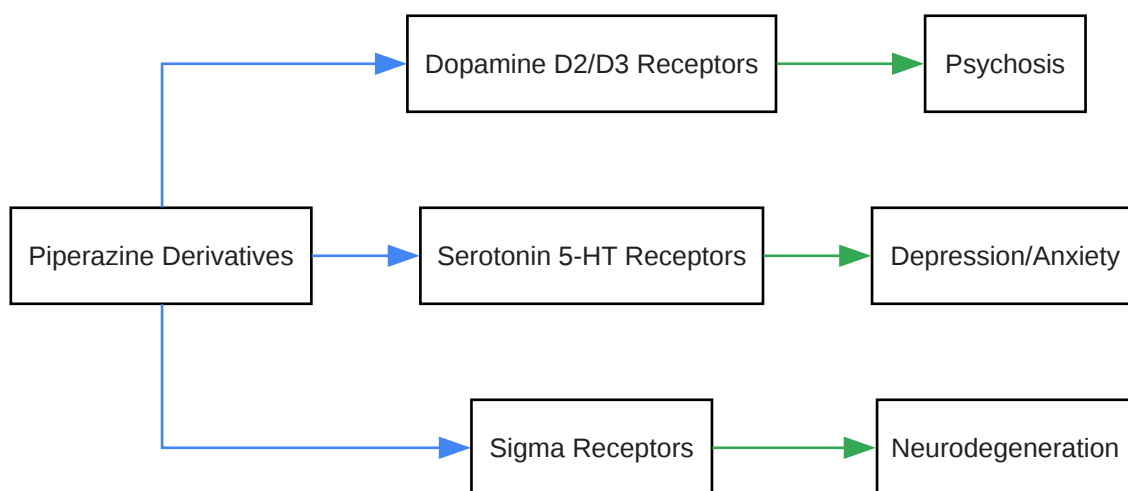
Signaling Pathways and Biological Targets

While **tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate** itself is not typically screened for biological activity, the derivatives synthesized from it are often designed to interact with various CNS targets. The piperazine scaffold is a common feature in ligands for:

- Dopamine Receptors: Antagonists of dopamine D₂ and D₃ receptors are used in the treatment of schizophrenia and other psychotic disorders.^[4]
- Serotonin (5-HT) Receptors: Ligands for various 5-HT receptor subtypes are used as antidepressants, anxiolytics, and antipsychotics.^[8]

- **Adrenergic Receptors:** Some piperazine derivatives exhibit affinity for α -adrenergic receptors, which can contribute to their overall pharmacological profile.
- **Sigma Receptors:** These receptors are implicated in a variety of neurological functions and are a target for novel therapeutic agents.

The specific signaling pathways modulated will depend on the final structure of the drug candidate synthesized from this intermediate.



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Role of piperazine derivatives in CNS drug discovery.

Conclusion

tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate (CAS 886767-49-3) is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of CNS disorders. Its utility lies in providing a robust scaffold for the generation of diverse chemical libraries for drug discovery programs. While direct biological data on this specific intermediate is scarce, the extensive use of the piperazine core in neuroscience research highlights its importance for medicinal chemists and drug development professionals.

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